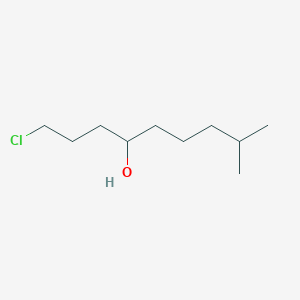
1-CHLORO-8-METHYLNONAN-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-CHLORO-8-METHYLNONAN-4-OL is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a nonane chain, which is substituted with a chlorine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-CHLORO-8-METHYLNONAN-4-OL can be synthesized through several methods. One common approach involves the chlorination of 8-methyl-4-nonanol using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction typically occurs at room temperature and requires an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent output. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-CHLORO-8-METHYLNONAN-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, hydrogen gas (H₂) with a metal catalyst.
Substitution: NaOH, KCN, under reflux conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes.
Substitution: Various substituted nonanols.
Wissenschaftliche Forschungsanwendungen
1-CHLORO-8-METHYLNONAN-4-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-CHLORO-8-METHYLNONAN-4-OL exerts its effects depends on the specific reaction or application. In general, the hydroxyl group can participate in hydrogen bonding and other interactions, while the chlorine atom can act as a leaving group in substitution reactions. The molecular targets and pathways involved vary based on the context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-4-nonanol
- 1-Chloro-8-methyl-2-nonanol
- 1-Bromo-8-methyl-4-nonanol
Uniqueness: 1-CHLORO-8-METHYLNONAN-4-OL is unique due to its specific substitution pattern, which influences its reactivity and interactions. The presence of both a chlorine atom and a methyl group on the nonane chain provides distinct chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
54131-61-2 |
|---|---|
Molekularformel |
C10H21ClO |
Molekulargewicht |
192.72 g/mol |
IUPAC-Name |
1-chloro-8-methylnonan-4-ol |
InChI |
InChI=1S/C10H21ClO/c1-9(2)5-3-6-10(12)7-4-8-11/h9-10,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
UCVPXWNVYREMER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(CCCCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















